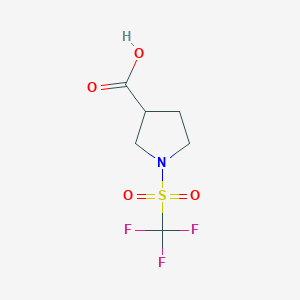

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluoromethanesulfonic (triflic) acid is known for its role in catalyzing cyclization reactions. Studies have shown its effectiveness in inducing cyclisation of homoallylic sulfonamides to yield pyrrolidines, highlighting its potential in the synthesis of complex polycyclic systems. This property underlines its utility in organic synthesis, particularly in forming pyrrolidines or homopiperidines preferentially over piperidines, which can be pivotal in the development of new chemical entities (Haskins & Knight, 2002). Further, the ability to trap carbenium ions using sulfonamides in an acid-catalyzed synthesis process, leading to smooth cyclizations and high yields of pyrrolidines, emphasizes its versatility in organic transformations (Griffiths-Jones & Knight, 2010).

Environmental Remediation

The role of perfluoroalkyl acids, including derivatives related to 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, in environmental science has been extensively studied. Their persistence and potential toxicity have raised concerns, leading to research on their behavior and remediation strategies. Studies on heat-activated persulfate oxidation for the remediation of groundwater contaminated with perfluoroalkyl substances highlight the application of trifluoromethylsulfonyl compounds in environmental cleanup efforts (Park et al., 2016).

Novel Synthetic Pathways

Research on the synthesis of alpha-cyclopropyl-beta-homoprolines showcases the application of trifluoromethylsulfonyl compounds in generating new cyclic beta-amino acids, which are valuable in peptide chemistry. The process involves 1,3-dipolar cycloadditions followed by rearrangements, indicating the compound's role in facilitating novel synthetic routes (Cordero et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs derived from trifluoromethylsulfonyl pyrrolidine are explored for their potential biological activities. The design and synthesis of inhibitors targeting specific enzymes, like influenza neuraminidase, illustrate the compound's significance in drug discovery and development. Such research underscores the strategic importance of trifluoromethylsulfonyl derivatives in creating potent inhibitors with potential therapeutic applications (Wang et al., 2001).

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO4S/c7-6(8,9)15(13,14)10-2-1-4(3-10)5(11)12/h4H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZEMOXONKDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)

![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)

![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)